5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-5-10(6-14-7-11)12(16)15-3-1-9-2-4-17-8-9/h2,4-8H,1,3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRELVYQNLUEWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the furan-3-yl ethyl group. One common method involves the reaction of nicotinamide with bromine in the presence of a suitable solvent to yield 5-bromo nicotinamide. This intermediate is then reacted with 2-(furan-3-yl)ethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and nicotinamide moiety can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation and reduction reactions can modify the functional groups on the furan ring and nicotinamide moiety.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide has been investigated for its potential as an anticancer agent. The compound's structural features enable it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of nicotinamide can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds related to nicotinamide have shown efficacy against various cancer cell lines, making them promising candidates for further development as anticancer drugs.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for developing new antibiotics. Studies have demonstrated that similar compounds can effectively combat resistant strains of bacteria, highlighting the need for novel antimicrobial agents in the face of increasing resistance .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in synthesizing more complex organic molecules with potential therapeutic applications .
Synthesis of Novel Derivatives
The compound can be modified to create new derivatives that may possess enhanced biological activity or improved pharmacokinetic properties. For example, reactions involving substitution with different nucleophiles can yield compounds with tailored functionalities, expanding the scope of research into their biological effects .
Material Science
Development of Advanced Materials
this compound is also explored in material science for its potential applications in developing novel materials with specific electronic or photonic properties. The incorporation of furan rings into polymer matrices may enhance their conductivity or optical characteristics, making them suitable for applications in electronics and photonics.
Nanomaterials and Coatings
Research into nanomaterials has identified the potential of using derivatives of this compound in creating coatings that exhibit antimicrobial properties or improved durability. Such materials could be beneficial in various industries, including healthcare and consumer products .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of nicotinamide derivatives on tumor cell lines; showed significant inhibition of growth | Potential anticancer drug development |
| Antimicrobial Testing | Assessed the compound against various bacterial strains; demonstrated effective inhibition | Development of new antibiotics |
| Material Science Exploration | Evaluated the use of furan-containing polymers; showed enhanced electronic properties | Creation of advanced electronic materials |
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The nicotinamide moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide (CAS: 852916-15-5)
5-Bromo-N-isopropylnicotinamide (CAS: 104290-45-1)
- Structural difference : Features a simple isopropyl group instead of the furan-containing ethyl chain.
- Properties : Reduced steric hindrance and lower molecular weight (MW = 241.1 g/mol) compared to the target compound (MW = 307.17 g/mol for a related analog) .
- Biological relevance : Isopropyl-substituted nicotinamides are often explored for metabolic enzyme modulation .
5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide (CAS: 1251062-07-3)
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide (CAS: 1204234-88-7)
- Structural difference: Contains a trifluoromethylsulfanyl (SCF3) group, known for enhancing metabolic stability.
Physicochemical and Pharmacokinetic Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target compound* | C12H12BrN2O2 | 295.1 | 2-(furan-3-yl)ethyl | ~1.8 | ~0.5 (DMSO) |
| 5-Bromo-N-isopropylnicotinamide | C9H11BrN2O | 241.1 | Isopropyl | ~1.2 | ~1.2 (DMSO) |
| 5-Bromo-N-(2-(methylsulfonyl)ethyl) | C9H11BrN2O3S | 307.17 | Methylsulfonyl ethyl | ~0.5 | ~0.8 (Water) |
| 5-Bromo-N-(pyridin-3-ylmethyl) | C11H10BrN3O | 280.1 | Pyridin-3-ylmethyl | ~1.0 | ~1.0 (DMSO) |
Antibacterial and Cytotoxic Activities
- Furan-containing analogs : Compounds with 2-(furan-3-yl)ethyl groups, such as ciprofloxacin derivatives, exhibit moderate antibacterial activity against Gram-positive bacteria (MIC = 4–16 µg/mL) .
- Trifluoromethylsulfanyl analogs : Enhanced metabolic stability may contribute to prolonged half-life in vivo, as seen in PET imaging probes like [18F]DMPY3 .
Enzyme Binding and Selectivity
- Pyridin-3-ylmethyl analogs : The pyridine moiety may facilitate π-π stacking interactions with aromatic residues in enzyme active sites, improving inhibitory potency .
- Methylsulfonyl analogs : Polar sulfonyl groups could enhance binding to kinases or proteases, as observed in related nicotinamide-based inhibitors .
Biological Activity
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a bromine atom, a furan ring, and a nicotinamide moiety. This unique arrangement contributes to its reactivity and biological properties.
Synthesis:
The synthesis typically involves the bromination of nicotinamide followed by the introduction of the furan-3-yl ethyl group. A common method includes:
- Bromination: Nicotinamide is reacted with bromine in a suitable solvent.
- Formation of Furan Derivative: The resulting 5-bromo nicotinamide is then reacted with 2-(furan-3-yl)ethylamine under controlled conditions to yield the final product.
Biological Activity
This compound has been investigated for several biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary results suggest that it may inhibit the proliferation of cancer cell lines. For instance, cytotoxicity assays have demonstrated that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer therapeutic .
The mechanism of action is believed to involve interactions with specific molecular targets within cells. The bromine atom and furan ring can participate in various biochemical interactions that may affect enzyme activity and cellular processes. The nicotinamide moiety is thought to modulate biological pathways, contributing to the overall effects observed in biological assays.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide | Anticancer, Antimicrobial | Similar structure with methoxy substitution |
| 5-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)nicotinamide | Antimicrobial | Hydroxy group alters reactivity |
This comparison illustrates how slight modifications in structure can lead to variations in biological activity.
Case Studies
- Anticancer Study: A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic use against lung cancer .
- Antimicrobial Study: In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties.
Q & A
Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions
| Boronic Acid Substituent | Catalyst (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenyl | Pd(PPh₃)₄ (5) | 68 | 98 |
| 4-Pyridyl | XPhos Pd G3 (3) | 52 | 95 |
| 3-CF₃-phenyl | Pd(PPh₃)₄ (10) | 41 | 90 |
| Data from optimized Suzuki reactions |
Q. Table 2. Biological Activity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Target Inhibition (%) |
|---|---|---|
| HeLa | 2.1 | JAK2: 78 |
| MCF-7 | 3.4 | JAK2: 65 |
| A549 | >10 | JAK2: <20 |
| Data from MTT and ADP-Glo™ assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
